molecular formula C11H6BrClN2O2 B12919596 E-6-Bromo-2-chloro-3-(2-nitro)vinylquinoline

E-6-Bromo-2-chloro-3-(2-nitro)vinylquinoline

Cat. No.: B12919596
M. Wt: 313.53 g/mol
InChI Key: YUISLCAOXGMGFC-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of E-6-Bromo-2-chloro-3-(2-nitro)vinylquinoline typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve high yields and purity . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

E-6-Bromo-2-chloro-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:

Scientific Research Applications

E-6-Bromo-2-chloro-3-(2-nitro)vinylquinoline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of E-6-Bromo-2-chloro-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms may also play a role in the compound’s reactivity and binding to target molecules .

Comparison with Similar Compounds

E-6-Bromo-2-chloro-3-(2-nitro)vinylquinoline can be compared with other quinoline derivatives, such as:

Properties

Molecular Formula

C11H6BrClN2O2

Molecular Weight

313.53 g/mol

IUPAC Name

6-bromo-2-chloro-3-[(E)-2-nitroethenyl]quinoline

InChI

InChI=1S/C11H6BrClN2O2/c12-9-1-2-10-8(6-9)5-7(11(13)14-10)3-4-15(16)17/h1-6H/b4-3+

InChI Key

YUISLCAOXGMGFC-ONEGZZNKSA-N

Isomeric SMILES

C1=CC2=NC(=C(C=C2C=C1Br)/C=C/[N+](=O)[O-])Cl

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Br)C=C[N+](=O)[O-])Cl

Origin of Product

United States

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